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Introduction
In the landscape of metabolic and circadian rhythm research, the emergence of synthetic

ligands for nuclear receptors has provided powerful tools to dissect complex biological

pathways. SR9011 is a potent and specific synthetic agonist of the Nuclear Receptors REV-

ERBα and REV-ERBβ.[1][2] Developed by Professor Thomas Burris at The Scripps Research

Institute, this research compound has become instrumental in elucidating the integral role of

REV-ERBs in regulating the core circadian clock, metabolism, inflammation, and oncogenesis.

[1][3]

SR9011 offers a non-hormonal, non-stimulant approach to modulate these pathways, making it

a valuable tool for investigating potential therapeutic strategies for metabolic diseases, sleep

disorders, and cancer.[2][3][4] This technical guide provides a comprehensive overview of

SR9011, focusing on its mechanism of action, quantitative data from key studies, detailed

experimental protocols, and its primary applications in a research setting.

Mechanism of Action: Modulating the Core Clock
SR9011 exerts its effects by binding to the ligand-binding domain of the REV-ERBα and REV-

ERBβ proteins. These proteins are crucial transcriptional repressors and core components of

the mammalian circadian clock.[5][6] The core clock machinery involves a series of

transcriptional-translational feedback loops. The primary loop is driven by the heterodimer of
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CLOCK and BMAL1, which activates the transcription of Period (Per) and Cryptochrome (Cry)

genes. The PER and CRY proteins, in turn, inhibit CLOCK/BMAL1 activity.

REV-ERBs constitute a secondary loop by directly repressing the transcription of Bmal1.[7] By

binding to and activating REV-ERB, SR9011 enhances this repression, thereby altering the

expression and rhythmicity of core clock genes.[8][9] This modulation of the central clock

machinery in the suprachiasmatic nucleus (SCN) of the hypothalamus, as well as peripheral

clocks in tissues like the liver, skeletal muscle, and adipose tissue, underlies its profound

effects on behavior and metabolism.[3][8][10] Beyond the clock, REV-ERBs also directly

regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cell

proliferation.[3][8][11]
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Caption: SR9011 signaling pathway activating REV-ERB to repress target genes.

Data Presentation: Quantitative Effects of SR9011
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The following tables summarize key quantitative data from seminal in vitro and in vivo studies,

providing a clear comparison of SR9011's potency and effects across different experimental

models.

Table 1: In Vitro Activity of SR9011

Assay Type Cell Line Target
Potency (IC₅₀ /
EC₅₀)

Reference

REV-ERB-
dependent
Repressor
Assay

HEK293 REV-ERBα IC₅₀ = 790 nM
[1][8][10][12]
[13]

REV-ERB-

dependent

Repressor Assay

HEK293 REV-ERBβ IC₅₀ = 560 nM [1][8][10][12][13]

Bmal1 Promoter

Repression

Assay

HEK293
Full-length REV-

ERBα
IC₅₀ = 620 nM [8][12][13]

| BMAL1 mRNA Suppression | HepG2 | Endogenous REV-ERBα/β | Potent Suppression |[7][8]

[12] |

Table 2: In Vivo Metabolic Effects of SR9011 in Mice
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Model Treatment Duration Key Finding % Change Reference

Diet-
Induced
Obese Mice

100 mg/kg,
i.p., twice
daily

10-12 days
Decrease in
Fat Mass

>15% [3][14]

BALB/c Mice

100 mg/kg,

i.p., twice

daily

10 days

Increase in

O₂

Consumption

(VO₂)

~5% [8][14]

BALB/c Mice

100 mg/kg,

i.p., twice

daily

10 days

Decrease in

Total

Locomotor

Activity

~15% [8][14]

| Diet-Induced Obese Mice | 100 mg/kg, i.p., twice daily | 30 days | Improved Dyslipidemia &

Hyperglycemia | Significant |[2] |

Table 3: Effects of SR9011 on Hepatic Gene Expression in Mice

Target Gene Function
Treatment (6
days)

Repression Reference

Serpine1 (PAI-
1)

Plasminogen
Activator
Inhibitor

Increasing
doses of
SR9011

Dose-
dependent

[8][12]

Cyp7a1
Cholesterol 7α-

hydroxylase

Increasing doses

of SR9011
Dose-dependent [8][12]

| Srebf1 (SREBP-1c) | Sterol Response Element Binding Protein | Increasing doses of SR9011
| Dose-dependent |[8][12] |

Table 4: Cytotoxic Effects of SR9011 on Cancer Cell Lines (72h Treatment)
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Cell Line Type Example Effect Reference

Astrocytoma /
Glioblastoma

-
Significant
cytotoxicity (****P <
0.0001)

[6][15]

Breast Cancer MCF-7
Deleterious to

proliferation
[15]

Colon Cancer HCT116
Deleterious to

proliferation
[15]

Melanoma A375 Induction of apoptosis [15][16]

| Leukemia | T-cell leukemia cells | Significant cytotoxicity (****P < 0.0001) |[6][15] |

Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative

protocols for key experiments involving SR9011.

Protocol 1: In Vitro REV-ERB Agonist Activity Assay
This protocol determines the potency (IC₅₀) of SR9011 in a cell-based reporter assay.

Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C

in a 5% CO₂ incubator.

Transfection: Seed cells in 96-well plates. Co-transfect with three plasmids:

An expression vector for a chimeric protein containing the Gal4 DNA-binding domain

fused to the REV-ERBα (or REV-ERBβ) ligand-binding domain.

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream

activation sequence (UAS).

A control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.
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Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium

containing SR9011 at various concentrations (e.g., from 1 nM to 10 µM) or vehicle (DMSO).

Lysis and Reporter Assay: After 16-24 hours of incubation, lyse the cells and measure

luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

Data Analysis: Normalize luciferase activity to control plasmid activity. Plot the normalized

data against the logarithm of the SR9011 concentration and fit a dose-response curve to

calculate the IC₅₀ value.

Protocol 2: In Vivo Metabolic Study in Diet-Induced
Obese (DIO) Mice
This protocol assesses the effect of SR9011 on body composition and energy expenditure.

Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12

weeks to induce obesity.

Acclimatization: House mice individually and acclimate them to handling and injection

procedures for one week.

Drug Formulation and Administration: Dissolve SR9011 in a vehicle such as a solution of

10% DMSO, 10% Tween 80, and 80% water. Administer SR9011 (e.g., 100 mg/kg) or vehicle

via intraperitoneal (i.p.) injection twice daily for 12-30 days.[2][14]

Monitoring: Measure body weight and food intake daily. Analyze body composition (fat and

lean mass) using quantitative nuclear magnetic resonance (qNMR) at baseline and at the

end of the study.

Energy Expenditure Measurement: For a subset of animals, perform indirect calorimetry

using a Comprehensive Laboratory Animal Monitoring System (CLAMS).[8][14] Acclimate

mice to the metabolic cages for 48 hours, then record oxygen consumption (VO₂), carbon

dioxide production (VCO₂), and locomotor activity for at least 72 hours during SR9011
treatment.

Data Analysis: Analyze changes in body weight, fat mass, food intake, and energy

expenditure between SR9011 and vehicle-treated groups using appropriate statistical tests
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(e.g., t-test or ANOVA).
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Caption: Experimental workflow for an in vivo metabolic study of SR9011.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b610983?utm_src=pdf-body-img
https://www.benchchem.com/product/b610983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Cancer Cell Viability Assay
This protocol measures the cytotoxic effect of SR9011 on cancer cells.

Cell Seeding: Plate cancer cells (e.g., A375 melanoma, BTICs) in 96-well plates at a

predetermined optimal density and allow them to adhere overnight.

Compound Treatment: Treat cells with increasing concentrations of SR9011 (e.g., 2.5, 5, 10,

20 µM) or vehicle (DMSO) for 72 hours.[6][15]

Viability Assessment (Crystal Violet):

Wash cells gently with PBS.

Fix cells with 4% paraformaldehyde for 15 minutes.

Stain with 0.1% crystal violet solution for 20 minutes.

Wash extensively with water and allow plates to dry.

Solubilize the dye with 10% acetic acid.

Quantification: Measure the absorbance at 590 nm using a plate reader.

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control

cells.

Key Research Applications
Circadian Rhythm and Metabolism
SR9011 is a cornerstone tool for studying the circadian clock. Administration alters circadian

behavior in mice, notably causing a loss of locomotor activity during the active (dark) phase.[9]

It has been used to demonstrate how pharmacological targeting of the clock can increase

energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia in models

of diet-induced obesity.[2][3] These findings highlight the potential of targeting REV-ERB for

treating metabolic diseases.[4]
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Oncology
A significant breakthrough was the discovery that SR9011 and its analog SR9009 are

selectively lethal to cancer cells and oncogene-induced senescent cells, while having minimal

effect on normal cells.[6][17] This anti-cancer activity is effective across various tumor types

with different oncogenic drivers.[6] The mechanism involves the REV-ERB-dependent

repression of autophagy, a key survival process for cancer cells. Inhibition of autophagy by

SR9011 leads to apoptosis.[6][16] This has opened a new avenue for cancer therapy by

pharmacologically modulating the circadian machinery.
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Caption: Logical flow of SR9011's selective anti-cancer mechanism.

Immunology and Neuroscience
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SR9011 has also been shown to modulate immune responses. In microglia, the resident

immune cells of the brain, SR9011 can disrupt clock gene expression and attenuate pro-

inflammatory responses.[9] It has been shown to decrease the expression of inflammatory

cytokines like TNF-α and IL-6 while stimulating the anti-inflammatory cytokine IL-10.[3][9][18]

These findings suggest REV-ERBα as a potential target for treating neuroinflammatory

diseases.[9]

Conclusion
SR9011 has proven to be an invaluable chemical probe for dissecting the multifaceted roles of

REV-ERBα and REV-ERBβ. Its development has significantly advanced our understanding of

the intricate links between the circadian clock, metabolism, and cancer. The quantitative data

and established protocols outlined in this guide serve as a resource for researchers aiming to

utilize this potent agonist in their studies. As a compound strictly for research use, SR9011
continues to unlock new frontiers, underscoring the therapeutic potential of targeting the core

clock machinery for a range of human diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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